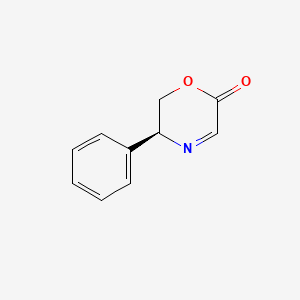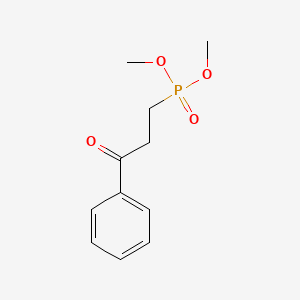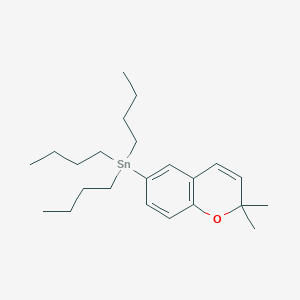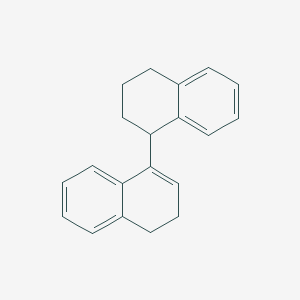
1,2,3,3',4,4'-Hexahydro-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene is a complex organic compound with a unique structure that includes two naphthalene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene typically involves the hydrogenation of 1,1’-binaphthalene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of high-pressure hydrogenation equipment and robust catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated derivatives
Substitution: Halogenated or alkylated naphthalene derivatives
Scientific Research Applications
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron density and steric effects of the naphthalene rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,1’-binaphthalene: A partially hydrogenated derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: The non-hydrogenated parent compound with distinct chemical properties.
1,2,3,4,5,6-Hexahydro-1,1’-binaphthalene: A fully hydrogenated derivative with different physical and chemical characteristics.
Properties
CAS No. |
193816-75-0 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H20/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-13,20H,5-6,9-10,14H2 |
InChI Key |
BBMZOWHLHQJLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


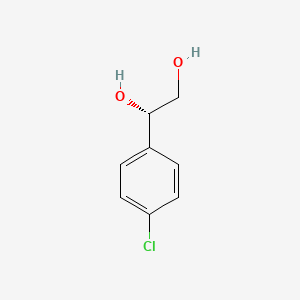
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
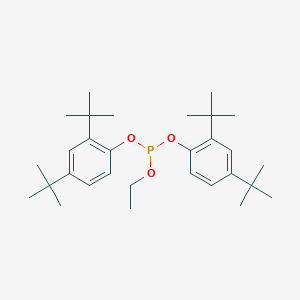

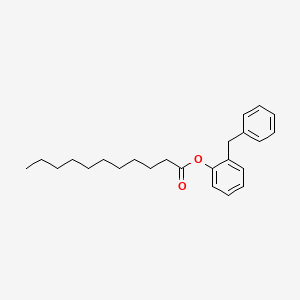
![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
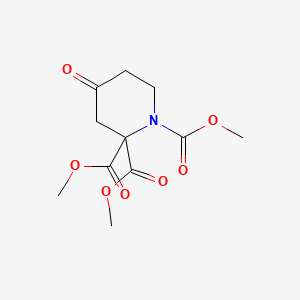
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

